molecular formula C10H10N6O B1384384 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carbonitrile CAS No. 1176645-38-7

5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carbonitrile

Cat. No.: B1384384
CAS No.: 1176645-38-7
M. Wt: 230.23 g/mol
InChI Key: DSSSXHKXSAFKMG-UHFFFAOYSA-N
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Description

5-Amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole-4-carbonitrile core linked to a dihydropyrimidinone moiety. This structure combines the electron-withdrawing nitrile group with a hydrogen-bond-donating dihydropyrimidinone ring, making it a versatile scaffold for chemical modifications.

Properties

IUPAC Name

5-amino-1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O/c1-5-6(2)14-10(15-9(5)17)16-8(12)7(3-11)4-13-16/h4H,12H2,1-2H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSSXHKXSAFKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=C(C=N2)C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

The predominant approach involves the nucleophilic addition of hydrazines to (ethoxymethylene)malononitrile, followed by intramolecular cyclization to form the pyrazole core. This method offers high regioselectivity and operational simplicity under mild conditions.

Reaction Scheme

(ethoxymethylene)malononitrile + hydrazine derivative → cyclization → 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

Experimental Conditions

  • Solvent: Ethanol (preferred) or trifluoroethanol (TFE) for higher yields
  • Temperature: Reflux (~78°C for ethanol)
  • Reaction Time: 4–6 hours
  • Catalyst: None required; the reaction proceeds via nucleophilic addition and cyclization

Data Table 1: Effect of Solvent on Yield

Solvent Reaction Time Yield (%) Notes
Ethanol 4 hours 84 Most cost-effective and eco-friendly
Trifluoroethanol 4 hours 88 Slightly higher yield, more expensive

(Source: Experimental procedures from recent literature and the initial synthesis report)

Use of Hydrazines and Precursors

Hydrazine Derivatives

  • Phenylhydrazine
  • 4-Fluorophenylhydrazine hydrochloride
  • Perfluorophenylhydrazine
  • 4-Trifluoromethylphenylhydrazine
  • 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
  • 4-Methoxyphenylhydrazine hydrochloride

Preparation of Key Intermediates

  • Hydrazines are reacted with (ethoxymethylene)malononitrile directly in ethanol.
  • For hydrazine hydrochlorides, a neutralization step with triethylamine (Et3N) at 0°C is necessary prior to the reaction.

Reaction Conditions and Yields

Hydrazine Type Solvent Reaction Time Yield (%) Remarks
Phenylhydrazine Ethanol 4 hours 84 High yield, straightforward
4-Fluorophenylhydrazine hydrochloride Ethanol + Et3N 4 hours 47 Slightly lower yield, needs neutralization
Perfluorophenylhydrazine Ethanol 4 hours 63 Electron-withdrawing groups affect yield
4-Methoxyphenylhydrazine hydrochloride Ethanol + Et3N 4 hours 68 Electron-donating groups favorable

(Source: Section 2.2 of recent synthesis reports)

Optimization and Selectivity

Solvent Choice

Ethanol is preferred due to its eco-friendliness, cost-effectiveness, and comparable yields to trifluoroethanol. The reaction proceeds smoothly under reflux conditions, with no need for catalysts, making it suitable for scale-up.

Reaction Mechanism

The proposed mechanism involves:

  • Nucleophilic attack of the hydrazine nitrogen on the β-carbon of (ethoxymethylene)malononitrile
  • Formation of hydrazide intermediate
  • Intramolecular cyclization via nucleophilic attack on the nitrile group
  • Aromatization yields the pyrazole ring

This regioselectivity is attributed to the nucleophilic addition at the β-position, favoring the formation of the 5-amino-1-aryl pyrazole derivative.

Data Table 2: Summary of Preparation Methods

Method Starting Materials Solvent Temperature Yield Range (%) Notes
Michael addition + cyclization (Ethoxymethylene)malononitrile + hydrazines Ethanol Reflux (~78°C) 47–84 High regioselectivity, mild conditions
Solvent variation Same as above, TFE or MeOH TFE/MeOH Reflux 47–88 Slight yield improvements in TFE
Catalyst-assisted methods Malononitrile derivatives + catalysts (e.g., Na2CO3) Ethanol 80°C 46–93 Eco-friendly, scalable

Recent Advances and Research Findings

Recent research emphasizes the importance of solvent effects and substituent electronic properties on yields and regioselectivity:

Data Table 3: Summary of Yields with Different Hydrazines

Hydrazine Substituent Yield (%) Reaction Conditions Notes
Phenyl 84 Ethanol, reflux Baseline, high yield
4-Fluoro 47 Ethanol, reflux Electron-withdrawing effect
Perfluoro 63 Ethanol, reflux Strong electron withdrawal
4-Methoxy 68 Ethanol, reflux Electron-donating group

Summary and Recommendations

  • The most efficient preparation involves the nucleophilic addition of hydrazines to (ethoxymethylene)malononitrile in ethanol under reflux.
  • Reaction times are typically 4 hours, with yields ranging from 47% to 93%, depending on substituents.
  • Solvent choice significantly impacts yield and regioselectivity, with ethanol being optimal for scalability.
  • Mechanistically , the reaction proceeds via Michael addition followed by intramolecular cyclization, with regioselectivity favoring the formation of the desired pyrazole derivative.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or pyrimidine rings.

    Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include strong acids, bases, and specific catalysts.

Scientific Research Applications

5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The exact mechanism of action for this compound can vary based on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The pathways involved depend on the specific functional groups and their interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues
Compound Name Substituents/R-Groups Key Structural Differences Reference
Target Compound 4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl at pyrazole N1; nitrile at C4 Baseline structure
D1 () 2,4-Dinitrophenyl at pyrazole N1; phenyl at C3 Bulky nitro groups enhance electron deficiency
Ethyl ester derivative () Ethyl carboxylate at C4 (vs. nitrile) Reduced polarity; ester hydrolysis susceptibility
Fipronil () 2,6-Dichloro-4-(trifluoromethyl)phenyl at N1; sulfinyl group Pesticidal activity via sulfoxide motif
Pyranopyrazole () Pyran ring fused to pyrazole; methoxyphenyl at C4 Increased steric bulk; altered H-bonding capacity

Key Observations :

  • The dihydropyrimidinone group in the target compound distinguishes it from pesticidal derivatives (e.g., fipronil) and ester-based analogues.
  • Substituents on the pyrazole N1 position critically influence electronic properties and bioactivity .

Key Observations :

  • The target compound’s synthesis may parallel D1’s optimized conditions (Fe3O4/Ti-MOF, aqueous ethanol) , but direct data are unavailable.
  • Thermal cyclization () or solvent-free acetylation () are alternative routes for related derivatives.
Reactivity and Derivatives
Reaction Type Target Compound* Analogues (Example) Outcome/Application Reference
Cyclization Not reported Pyrazole + isothiocyanate → pyrazolopyrimidine Heterocycle formation
Acetylation Not reported Pyrimidine-carbonitrile → N-acetyl derivatives Enhanced stability/bioactivity
Schiff base formation Not reported β-Chloroenaldehyde + amines → Schiff bases Anticancer or antimicrobial leads

Key Observations :

  • The dihydropyrimidinone ring in the target compound may hinder cyclization compared to simpler pyrazole-carbonitriles .
  • Acetylation () or formylation could modify solubility or biological interactions.

Key Observations :

  • Structural variations (e.g., sulfinyl groups in fipronil) strongly influence biological targets .
  • The target compound’s nitrile and dihydropyrimidinone groups may confer unique interactions, but empirical data are lacking.
Physicochemical Properties
Compound Molecular Weight (g/mol) Polarity (Functional Groups) Solubility Trends Reference
Target Compound ~277 (analogue in ) High (nitrile, carbonyl) Likely polar aprotic solvents
Ethyl ester derivative 277.29 (exact) Moderate (ester vs. nitrile) Improved lipophilicity
Fipronil 437.1 Low (CF3, Cl substituents) Hydrophobic

Key Observations :

  • The nitrile group in the target compound enhances polarity compared to ester or halogenated analogues .

Biological Activity

5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

This compound features a pyrazole ring, which is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit diverse biological activities. The following table summarizes some of the key pharmacological effects associated with pyrazole compounds:

Activity Description
Anti-inflammatoryPyrazole derivatives like phenylbutazone are recognized for their anti-inflammatory properties.
AntimicrobialCompounds have shown effectiveness against various bacterial strains including E. coli and S. aureus.
AnticancerCertain pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines.
AntioxidantSome studies report antioxidant activities that protect against oxidative stress.

The mechanism of action for this compound may involve the inhibition of specific enzymes or pathways related to inflammation and cell proliferation. For example, compounds that inhibit cyclooxygenase (COX) enzymes are known to reduce inflammation effectively.

Case Studies

  • Anti-inflammatory Activity : A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced edema models in mice. Results indicated that certain derivatives significantly reduced swelling comparable to standard anti-inflammatory drugs like indomethacin .
  • Antimicrobial Efficacy : In vitro tests were conducted on synthesized pyrazole compounds against E. coli and Klebsiella pneumoniae. One derivative exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .
  • Anticancer Potential : Research involving the synthesis of pyrazole derivatives showed that some compounds induced apoptosis in cancer cell lines through the activation of caspases and inhibition of cell cycle progression .

Q & A

Q. How to reconcile conflicting computational and experimental data on reaction yields?

  • Methodology : Apply Bayesian optimization to refine computational models using high-throughput experimental data. For example, discrepancies in catalyst performance (e.g., Pd vs. Cu) are resolved by incorporating solvent effects and steric parameters into DFT calculations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carbonitrile

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